molecular formula C6H9N3O2 B1329781 2-Amino-5-(2-hydroxyethyl)pyrimidin-4-ol CAS No. 36324-02-4

2-Amino-5-(2-hydroxyethyl)pyrimidin-4-ol

Cat. No. B1329781
CAS RN: 36324-02-4
M. Wt: 155.15 g/mol
InChI Key: VSOSGJQIFLDIGJ-UHFFFAOYSA-N
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Description

2-Amino-5-(2-hydroxyethyl)pyrimidin-4-ol is a chemical compound with the CAS Number: 36324-02-4 . It has a molecular weight of 155.16 .


Molecular Structure Analysis

The molecular formula of 2-Amino-5-(2-hydroxyethyl)pyrimidin-4-ol is C6H9N3O2 . The InChI code for this compound is 1S/C7H11N3O2/c1-4-5(2-3-11)6(12)10-7(8)9-4/h11H,2-3H2,1H3,(H3,8,9,10,12) .


Physical And Chemical Properties Analysis

The compound has a molecular weight of 155.16 . It’s typically stored at temperatures between 2 and 8 degrees Celsius .

Scientific Research Applications

Antiviral and Antileukemic Agents

  • Scientific Field: Medical Chemistry
  • Application Summary: 2-Aminopyrimidin-4 (3H)-one and its derivatives have been used as a molecular scaffold in the design of biologically active compounds, including those with antiviral and antitumor activities .
  • Results or Outcomes: One of these compounds, 5-bromo-6-phenylisocytosine (also known as bropirimine), has found use in clinical practice not only as an effective immunomodulator, but also as a drug for the treatment of bladder cancer .

Combat Hyperuricemia

  • Scientific Field: Pharmacology
  • Application Summary: Compounds based on 2-aminopyrimidin-4 (3H)-one and its derivatives have been developed to combat hyperuricemia .
  • Results or Outcomes: The outcomes of these developments were not specified in the source .

Neurodegenerative Disorders

  • Scientific Field: Neurology
  • Application Summary: Compounds based on 2-aminopyrimidin-4 (3H)-one and its derivatives have been developed to combat neurodegenerative disorders .
  • Results or Outcomes: The outcomes of these developments were not specified in the source .

Anti-inflammatory and Hormonal Agents

  • Scientific Field: Pharmacology
  • Application Summary: Compounds based on 2-aminopyrimidin-4 (3H)-one and its derivatives have been developed as anti-inflammatory and hormonal agents .
  • Results or Outcomes: The outcomes of these developments were not specified in the source .

Proteomics Research

  • Scientific Field: Proteomics
  • Application Summary: 2-Amino-5-(2-hydroxyethyl)pyrimidin-4-ol is used in proteomics research .
  • Methods of Application: The specific methods of application or experimental procedures were not detailed in the source .
  • Results or Outcomes: The outcomes of these developments were not specified in the source .

Anticancer Drugs

  • Scientific Field: Oncology
  • Application Summary: A series of novel 2-amino-5-ethylpyrimidine derivatives were designed and synthesized for the purpose of discovering high efficiency and low toxic anticancer drugs .
  • Methods of Application: The specific methods of application or experimental procedures involve the design and synthesis of these compounds .
  • Results or Outcomes: Their antiproliferative activities against four human cancer cells were evaluated by MTT assay .

properties

IUPAC Name

2-amino-5-(2-hydroxyethyl)-1H-pyrimidin-6-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H9N3O2/c7-6-8-3-4(1-2-10)5(11)9-6/h3,10H,1-2H2,(H3,7,8,9,11)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VSOSGJQIFLDIGJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C(=O)NC(=N1)N)CCO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H9N3O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40189863
Record name 4(1H)-Pyrimidinone, 2-amino-5-(2-hydroxyethyl)- (9CI)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40189863
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

155.15 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-Amino-5-(2-hydroxyethyl)pyrimidin-4-ol

CAS RN

36324-02-4
Record name 4(1H)-Pyrimidinone, 2-amino-5-(2-hydroxyethyl)-
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0036324024
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name NSC528418
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=528418
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name 4(1H)-Pyrimidinone, 2-amino-5-(2-hydroxyethyl)- (9CI)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40189863
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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